molecular formula C6H6BrFN2 B6276793 4-bromo-3-fluoro-N-methylpyridin-2-amine CAS No. 2763750-78-1

4-bromo-3-fluoro-N-methylpyridin-2-amine

Cat. No.: B6276793
CAS No.: 2763750-78-1
M. Wt: 205.03 g/mol
InChI Key: MJOIAMGOWUOGNW-UHFFFAOYSA-N
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Description

4-bromo-3-fluoro-N-methylpyridin-2-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 3rd position, and a methylamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-N-methylpyridin-2-amine can be achieved through several synthetic routes One common method involves the nucleophilic substitution reaction of 3-fluoro-4-nitropyridine with methylamine, followed by reduction of the nitro group to an amine

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-fluoro-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various pyridine derivatives with different functional groups.

Scientific Research Applications

4-bromo-3-fluoro-N-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of halogens and the methylamine group can influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylpyridine: Similar in structure but lacks the bromine atom and the methylamine group.

    4-bromo-2-methylpyridine: Similar but lacks the fluorine atom and the methylamine group.

    3-bromo-4-fluoropyridine: Similar but lacks the methylamine group.

Uniqueness

4-bromo-3-fluoro-N-methylpyridin-2-amine is unique due to the combination of bromine, fluorine, and methylamine substituents on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

2763750-78-1

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

4-bromo-3-fluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrFN2/c1-9-6-5(8)4(7)2-3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

MJOIAMGOWUOGNW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1F)Br

Purity

95

Origin of Product

United States

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